molecular formula C16H10N2O2 B2467089 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile CAS No. 62898-68-4

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile

Cat. No.: B2467089
CAS No.: 62898-68-4
M. Wt: 262.268
InChI Key: YKOCZNWBQFLQKY-UHFFFAOYSA-N
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Description

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is an organic compound with the molecular formula C16H10N2O2 It is characterized by the presence of a benzonitrile group attached to a 1,3-dioxoisoindolin-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as silica-supported niobium complex (SiO2-tpy-Nb) in a solvent mixture of isopropanol and water at reflux conditions . This method yields the desired product with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar reactivity and applications.

    Phthalimide derivatives: Compounds like phthalimide also contain the isoindoline-1,3-dione moiety and are used in similar contexts.

Uniqueness

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCZNWBQFLQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-cyanobenzyl chloride (13.3 g) in N,N-dimethylformamide (30 ml) was added dropwise to a suspension of potassium phthalimide (15.9 g) in N,N-dimethylformamide (160 ml) at ambient temperature under stirring and the resultant mixture was stirred for 12 hours at ambient temperature. The reaction mixture was poured into water and the precipitate was collected by filtration. The precipitate was dissolved in a mixture of ethyl acetate and tetrahydrofuran and the resultant solution was washed with brine and dried over magnesium sulfate. The solvent was concentrated in vacuo and the precipitate was collected by filtration to give N-(3-cyanobenzyl)phthalimide (17.1 g).
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13.3 g
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15.9 g
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30 mL
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160 mL
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solvent
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resultant mixture
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0 (± 1) mol
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